
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride is an organic compound with the molecular formula C18H25ClO2 and a molecular weight of 308.84 g/mol. This compound is known for its unique structure, which includes a cyclopentyl group and a tert-butyl group attached to a phenoxy ring, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride typically involves the reaction of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction proceeds as follows:
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid+SOCl2→2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.
化学反応の分析
Types of Reactions
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents like LiAlH4 under anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
科学的研究の応用
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid
- 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol
- 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionamide
Uniqueness
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride is unique due to its highly reactive acyl chloride group, which makes it a versatile intermediate in organic synthesis. Its structure, featuring both cyclopentyl and tert-butyl groups, provides steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions.
特性
CAS番号 |
85222-96-4 |
|---|---|
分子式 |
C18H25ClO2 |
分子量 |
308.8 g/mol |
IUPAC名 |
2-(4-tert-butyl-2-cyclopentylphenoxy)propanoyl chloride |
InChI |
InChI=1S/C18H25ClO2/c1-12(17(19)20)21-16-10-9-14(18(2,3)4)11-15(16)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3 |
InChIキー |
OIYHIUVLOGVVMI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


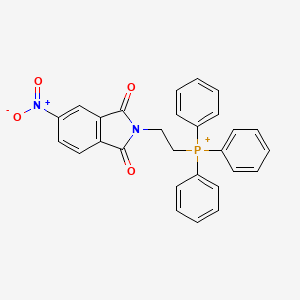

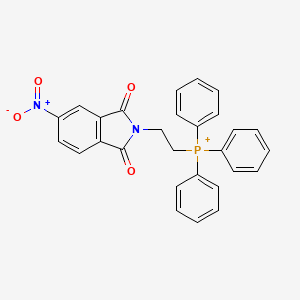
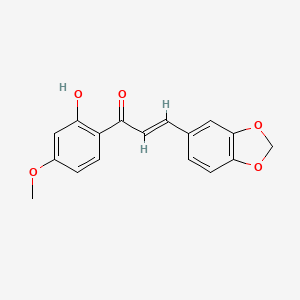
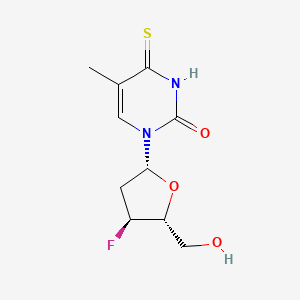

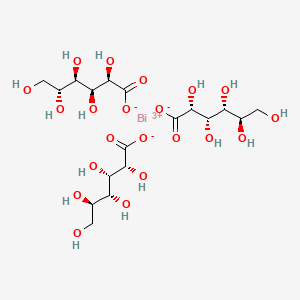
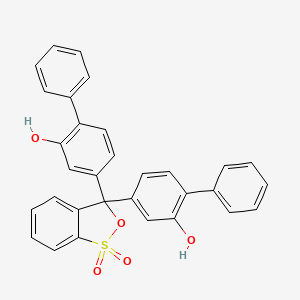
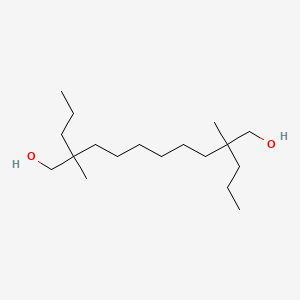
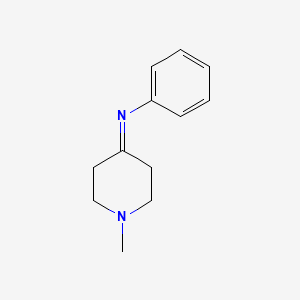
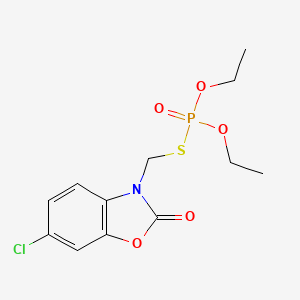
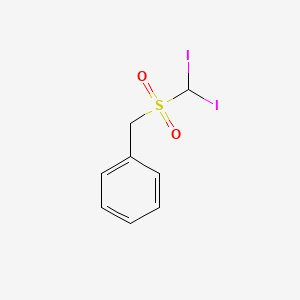

![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
